molecular formula C11H11BrF2O B14060512 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one

1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14060512
M. Wt: 277.10 g/mol
InChI Key: CDJAYLKJVCDZFR-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11BrF2O This compound is of interest due to its unique chemical structure, which includes both bromomethyl and difluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One common method is the bromination of 1-(2-methyl-4-(difluoromethyl)phenyl)propan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one depends on its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one
  • 1-(3,5-Dimethoxyphenyl)propan-2-one

Uniqueness

1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and difluoromethyl groups on the phenyl ring. This arrangement imparts distinct reactivity and potential applications compared to similar compounds. The presence of both bromine and fluorine atoms can influence the compound’s electronic properties and interactions with biological targets.

Properties

Molecular Formula

C11H11BrF2O

Molecular Weight

277.10 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11BrF2O/c1-7(15)4-8-2-3-9(11(13)14)5-10(8)6-12/h2-3,5,11H,4,6H2,1H3

InChI Key

CDJAYLKJVCDZFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)C(F)F)CBr

Origin of Product

United States

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